[4-(ETHYLSULFONYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
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Overview
Description
4-(ETHYLSULFONYL)PIPERAZINOMETHANONE: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to a piperazine ring, which is further connected to a 4-fluorophenyl group via a methanone linkage. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization to yield the desired piperazine derivative .
Industrial Production Methods: Industrial production of piperazine derivatives, including 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE, often involves large-scale synthesis using similar cyclization and deprotection techniques. The scalability of these methods allows for the efficient production of the compound in significant quantities for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: The compound exhibits significant biological activity, making it a valuable candidate for drug development. It has been studied for its potential use in treating various diseases, including neurological disorders and cancer. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it an important intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses .
Comparison with Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used for chronic angina.
Aripiprazole: A piperazine derivative used as an antipsychotic medication.
Uniqueness: 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group and the fluorophenyl moiety enhances its reactivity and potential therapeutic applications compared to other piperazine derivatives .
Properties
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-2-20(18,19)16-9-7-15(8-10-16)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTZIMLAUBWICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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